3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiazole and piperazine moieties. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Medicine: It is investigated for its anti-inflammatory properties and potential use in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Additionally, it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)thiazol-2-yl derivatives: These compounds share the thiazole moiety and exhibit similar biological activities.
Piperazin-1-yl derivatives: These compounds contain the piperazine ring and are known for their pharmacological properties.
Quinazolin-4(3H)-one derivatives: These compounds have the quinazolinone core and are studied for their anti-cancer and anti-inflammatory activities.
Uniqueness
3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is unique due to the combination of its structural features, which confer a distinct set of biological activities. The presence of the thiazole, piperazine, and quinazolinone moieties in a single molecule allows for multiple modes of action and potential therapeutic applications.
Biological Activity
The compound 3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one , hereafter referred to as Compound A , is a complex heterocyclic molecule that combines features of quinazolinones and thiazoles. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a quinazolinone core fused with a thiazole ring and a piperazine moiety. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
1. Anticancer Activity
Quinazolinone derivatives, including Compound A, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that quinazolinones can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Table 1: Cytotoxic Effects of Quinazolinone Derivatives
2. Antibacterial and Antifungal Activity
Compound A's thiazole component contributes to its antibacterial and antifungal activities. Thiazole derivatives have shown efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for similar compounds have been reported to be in the low micromolar range.
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
The biological activity of Compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Quinazolinones can induce cell cycle arrest at various phases, effectively halting the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Case Study 1: Anticancer Efficacy
A study involving a series of quinazolinone-thiazole hybrids demonstrated that compounds similar to Compound A exhibited potent cytotoxicity against prostate cancer cells (PC3). The most active derivative showed an IC50 value of 10 µM, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative structurally related to Compound A was tested against Staphylococcus aureus and exhibited an MIC of 1.95 µg/mL, showcasing its effectiveness as an antimicrobial agent . This study highlights the potential for these compounds in treating infections caused by resistant bacterial strains.
Properties
IUPAC Name |
3-[3-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-34-20-8-6-19(7-9-20)23-17-35-24(28-23)16-29-12-14-30(15-13-29)25(32)10-11-31-18-27-22-5-3-2-4-21(22)26(31)33/h2-9,17-18H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXREMDMWYDOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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